

Spectroscopic comparison of thiophene isomers

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Compound of Interest

Compound Name: 2-Acetyl-3-methylthiophene

Cat. No.: B083005

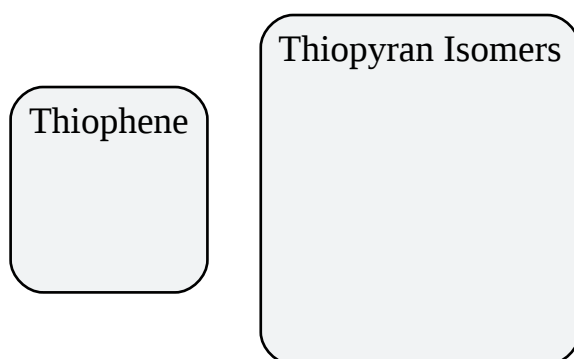
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A Spectroscopic Comparison of Thiophene and Its Isomers: 2H-Thiopyran and 4H-Thiopyran

This guide provides a detailed spectroscopic comparison of thiophene and its isomers, 2H-thiopyran and 4H-thiopyran. While extensive experimental data is available for the aromatic and commercially significant thiophene, a comprehensive set of spectroscopic data for its non-aromatic isomers, 2H-thiopyran and 4H-thiopyran, is notably scarce in publicly accessible literature. This comparison, therefore, presents the robust data for thiophene and contrasts it with the available data for derivatives of its isomers, offering insights into the structural and electronic differences that arise from the varied placement of the sulfur atom and double bonds within the six-membered ring.

Isomeric Structures

Thiophene is a five-membered aromatic heterocycle. Its isomers, 2H-thiopyran and 4H-thiopyran, are six-membered non-aromatic heterocycles which differ in the position of the sp^3 -hybridized carbon atom. The structural relationship between these isomers is a key determinant of their differing spectroscopic properties.



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Caption: Molecular structures of thiophene, 2H-thiopyran, and 4H-thiopyran.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for thiophene and derivatives of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Thiophene	CDCl ₃	7.33 (dd, 2H, H2/H5), 7.12 (dd, 2H, H3/H4)[1]
Tetrahydro-2H-pyran-2-yl stearate (Derivative of 2H-Thiopyran)	CDCl ₃	5.95 (s, 1H, CH-THP), 3.85–3.91 (m, 1H, CH ₂ O-THP), 3.64–3.68 (m, 1H, CH ₂ O-THP), 2.33 (t, 2H, C(O)CH ₂), 1.75–1.85 (m, 2H, C(O)CH ₂ CH ₂), 1.50–1.70 (m, 6H, CH ₂ -THP), 1.21–1.28 (m, 28H), 0.86 (t, 3H)[2]
2-Amino-4-(dicyanomethylidene)-6-(methylsulfanyl)-4H-thiopyran-3,5-dicarbonitrile (Derivative of 4H-Thiopyran)	DMSO-d ₆	9.60 (br. s, 2H, NH ₂), 2.84 (s, 3H, CH ₃)[3]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Thiophene	Not Specified	125.6 (C2/C5), 127.3 (C3/C4)
Tetrahydro-2H-pyran-2-yl stearate (Derivative of 2H-Thiopyran)	CDCl ₃	172.7, 92.5, 63.4, 34.6, 32.0, 29.7, 29.6, 29.5, 29.4, 29.35, 29.31, 29.21, 25.0, 24.9, 22.7, 18.8, 14.2[2]
2-Amino-4-(dicyanomethylidene)-6-(methylsulfanyl)-4H-thiopyran-3,5-dicarbonitrile (Derivative of 4H-Thiopyran)	DMSO-d ₆	164.87, 163.09, 149.92, 115.04, 112.59, 111.72, 97.47, 78.44, 59.81, 15.50[3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Sample Prep.	Wavenumber (cm ⁻¹)	Assignment
Thiophene	Not Specified	~3100	C-H stretch (aromatic) [4] [5]
1590, 1400	C=C stretch (ring) [6]		
900-700	C-H out-of-plane bend [6]		
808-821	C-S stretch		
Tetrahydro-2H-thiopyran (Derivative of 2H-Thiopyran)	Not Specified	Data not readily available for the unsaturated parent. Saturated derivatives show characteristic alkane C-H stretches.	
4H-Thiopyran-4-one (Derivative of 4H-Thiopyran)	Vapor	~1710	C=O stretch [7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
Thiophene	Electron Ionization (EI)	84	58, 45, 39
Tetrahydro-2H-thiopyran (Derivative of 2H-Thiopyran)	Electron Ionization (EI)	102[1]	87, 60, 47, 41
4H-Thiopyran-4-one (Derivative of 4H-Thiopyran)	GC-MS	112[7]	84, 56

UV-Vis Spectroscopy

Table 5: UV-Vis Absorption Data

Compound	Solvent	λ_{max} (nm)
Thiophene	Hexane or Ethanol	~235[8]
2H-Thiopyran	Not Available	Not Available
4H-Thiopyran	Not Available	Not Available

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation. Below are generalized methodologies for the key techniques discussed.

NMR Spectroscopy

A sample (typically 1-10 mg for ^1H , 10-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and placed in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300 or 400 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For

complex spectra, 2D NMR techniques like COSY and HSQC can be employed to elucidate the full structure.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder to create a fine, homogeneous mixture. This mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is first recorded, followed by the sample spectrum, typically in the range of 4000-400 cm^{-1} .^[4]

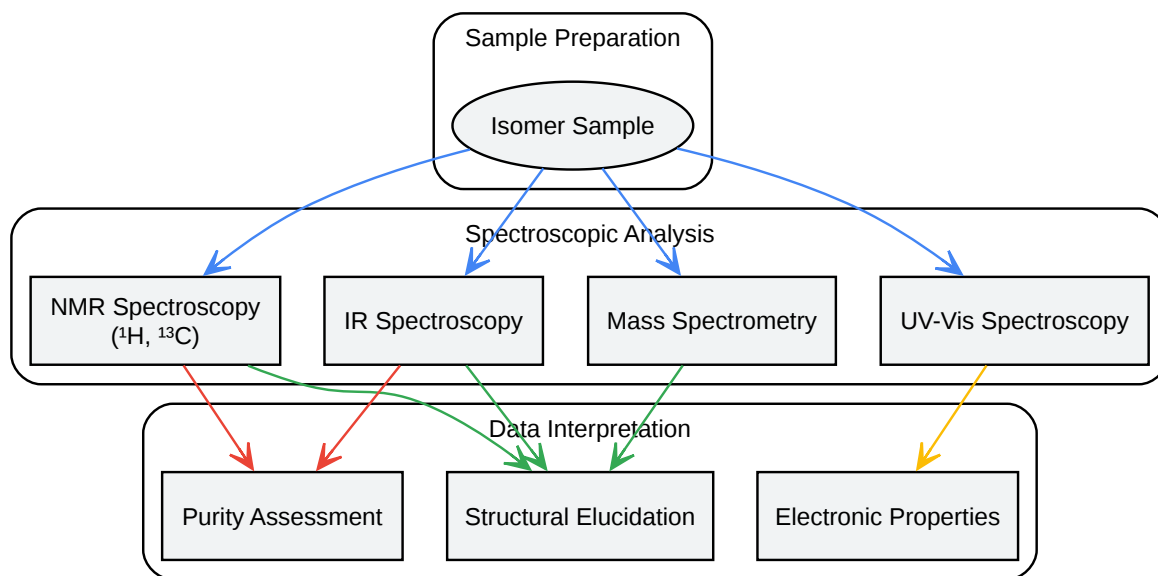
Mass Spectrometry

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

UV-Vis Spectroscopy

A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., hexane, ethanol). The solution is placed in a cuvette, and its absorbance is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Logical Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of thiophene isomers.

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